molecular formula C14H18ClN3O2 B14057422 tert-butyl (2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl)carbamate

tert-butyl (2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl)carbamate

Cat. No.: B14057422
M. Wt: 295.76 g/mol
InChI Key: KIECZLZACOTIED-UHFFFAOYSA-N
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Description

tert-Butyl (2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl)carbamate: is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure containing both pyrrole and pyridine rings. The compound is characterized by the presence of a tert-butyl carbamate group and a chlorine atom at specific positions on the pyrrolo[2,3-b]pyridine ring system.

Preparation Methods

The synthesis of tert-butyl (2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: The initial step involves the construction of the pyrrolo[2,3-b]pyridine core through cyclization reactions. This can be achieved using starting materials such as 2-aminopyridine and an appropriate aldehyde or ketone.

    Carbamate Formation: The final step involves the introduction of the tert-butyl carbamate group. This can be achieved by reacting the chlorinated pyrrolo[2,3-b]pyridine intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.

Chemical Reactions Analysis

tert-Butyl (2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyrrolo[2,3-b]pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation can be achieved using oxidizing agents like potassium permanganate, while reduction can be carried out using reducing agents such as lithium aluminum hydride.

    Hydrolysis: The tert-butyl carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Scientific Research Applications

tert-Butyl (2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl)carbamate has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors in the body.

    Biological Studies: It is employed in biological research to study the effects of pyrrolo[2,3-b]pyridine derivatives on various biological pathways and processes.

    Chemical Biology: The compound is used in chemical biology to develop probes and tools for investigating cellular functions and interactions.

    Industrial Applications: It is utilized in the development of agrochemicals and other industrial products that require specific chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl (2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl)carbamate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl (2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl)carbamate can be compared with other similar compounds, such as:

    tert-Butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate: This compound has a similar structure but differs in the position of the chlorine atom on the pyrrolo[2,3-b]pyridine ring.

    tert-Butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)carbamate: This compound features a dioxino ring fused to the pyridine ring, providing different chemical properties and reactivity.

    tert-Butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate: This compound contains a trifluoromethyl group instead of a chlorine atom, resulting in distinct chemical behavior and applications.

Properties

Molecular Formula

C14H18ClN3O2

Molecular Weight

295.76 g/mol

IUPAC Name

tert-butyl N-[2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]carbamate

InChI

InChI=1S/C14H18ClN3O2/c1-14(2,3)20-13(19)16-5-4-9-7-17-12-11(9)6-10(15)8-18-12/h6-8H,4-5H2,1-3H3,(H,16,19)(H,17,18)

InChI Key

KIECZLZACOTIED-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CNC2=C1C=C(C=N2)Cl

Origin of Product

United States

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